

Bacteriophage VA5: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: VA5

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Introduction

Bacteriophage **VA5** is a lytic phage that specifically targets *Vibrio alginolyticus*, a significant pathogen in aquaculture that can also cause infections in humans. Isolated from seafood aquaculture water, **VA5** presents a promising candidate for phage therapy applications aimed at controlling *V. alginolyticus* infections. This technical guide provides an in-depth overview of bacteriophage **VA5**, including its biological characteristics, genomic features, and detailed experimental protocols for its study and application.

Core Characteristics

Bacteriophage **VA5** possesses a long tail morphology and a circular double-stranded DNA genome of 35,866 base pairs with a G+C content of 46%.^[1]

Quantitative Data Summary

The key quantitative characteristics of bacteriophage **VA5** are summarized in the tables below for easy reference and comparison.

Genomic Characteristics	Value	Reference
Genome Size	35,866 bp	[1]
DNA Type	Circular dsDNA	[1]
G+C Content	46%	[1]

Replication Cycle Parameters	Value	Reference
Optimal Multiplicity of Infection (MOI)	1	[1]
Incubation Period	20 minutes	[1]
Outbreak Period (Lysis Time)	30 minutes	[1]
Cleavage Amount (Burst Size)	92.26 PFU/cell	[1]

Physicochemical Stability	Conditions	Activity	Reference
Temperature	-20°C to 70°C	Good activity	[1]
pH	2-10	Good activity	[1]

Host Range

Bacteriophage **VA5** exhibits a relatively broad host range within the *Vibrio* genus and beyond, showing lytic activity against 11 different bacterial strains. Its lytic activity is particularly strong against *Vibrio parahaemolyticus* and *Pseudomonas fluorescens*. However, it does not show lytic activity against *Pseudomonas aeruginosa* and *Bacillus carbonmaggots*.[\[1\]](#)

Genomic and Proteomic Features (Representative Data)

While detailed genomic annotation and proteomic analysis for bacteriophage **VA5** are not yet publicly available, data from other lytic *Vibrio alginolyticus* phages can provide valuable insights into its potential genetic makeup and protein composition. For instance, the *Vibrio alginolyticus* phage Vp670, with a genome size of 43,121 bp, has 49 predicted Open Reading Frames (ORFs).[2] Of these, 24 ORFs share similarities with functionally characterized genes, while 25 are hypothetical proteins.[2] The genome of another *Vibrio alginolyticus* phage, PVA8, is larger at 246,348 bp and contains 388 putative ORFs, with 92 assigned functions.[3]

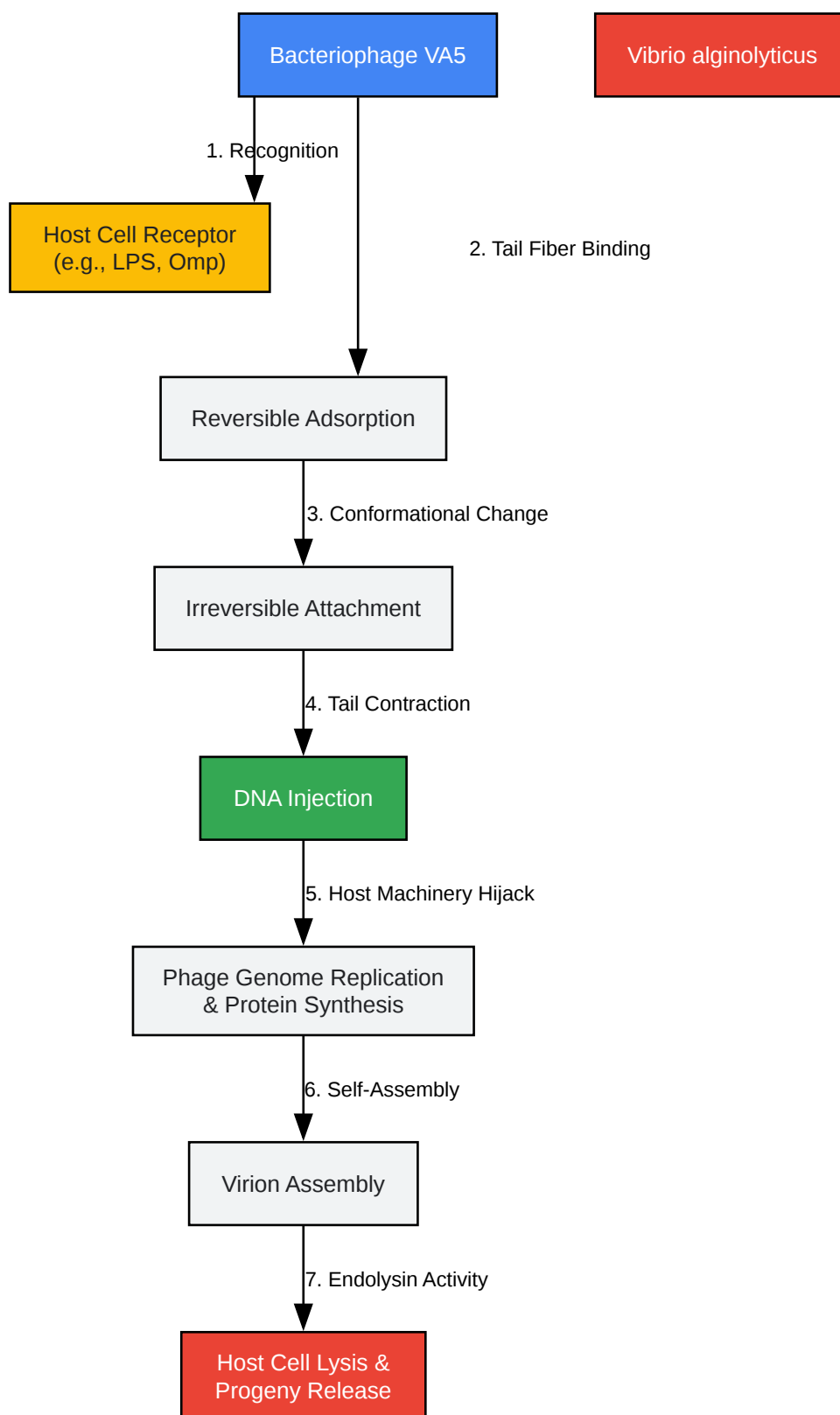
Proteomic analysis of *Vibrio* phages, typically performed using mass spectrometry, reveals the composition of the virion.[4][5] These studies generally identify structural proteins such as the major capsid protein, tail sheath protein, tail fiber proteins, and baseplate proteins, as well as enzymes like endolysin, which are crucial for host cell lysis.[5]

Host Interaction and Signaling

The infection process of bacteriophage **VA5**, like other tailed phages infecting Gram-negative bacteria, can be conceptualized as a multi-step process.

Adsorption and DNA Injection Pathway

The initial and most critical step in the bacteriophage life cycle is the adsorption to the host cell surface, which is mediated by specific receptor recognition. For many *Vibrio* phages, this involves the interaction of tail fibers with receptors on the bacterial outer membrane, such as lipopolysaccharides (LPS) or outer membrane proteins.[6] Following initial reversible binding, an irreversible attachment triggers a conformational change in the phage tail, leading to the injection of the phage's genetic material into the host cytoplasm.[7]



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Bacteriophage **VA5** Infection Pathway

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the characterization of bacteriophage **VA5**.

Bacteriophage Isolation and Purification (Double-Layer Agar Assay)

This method is fundamental for isolating and enumerating bacteriophages.

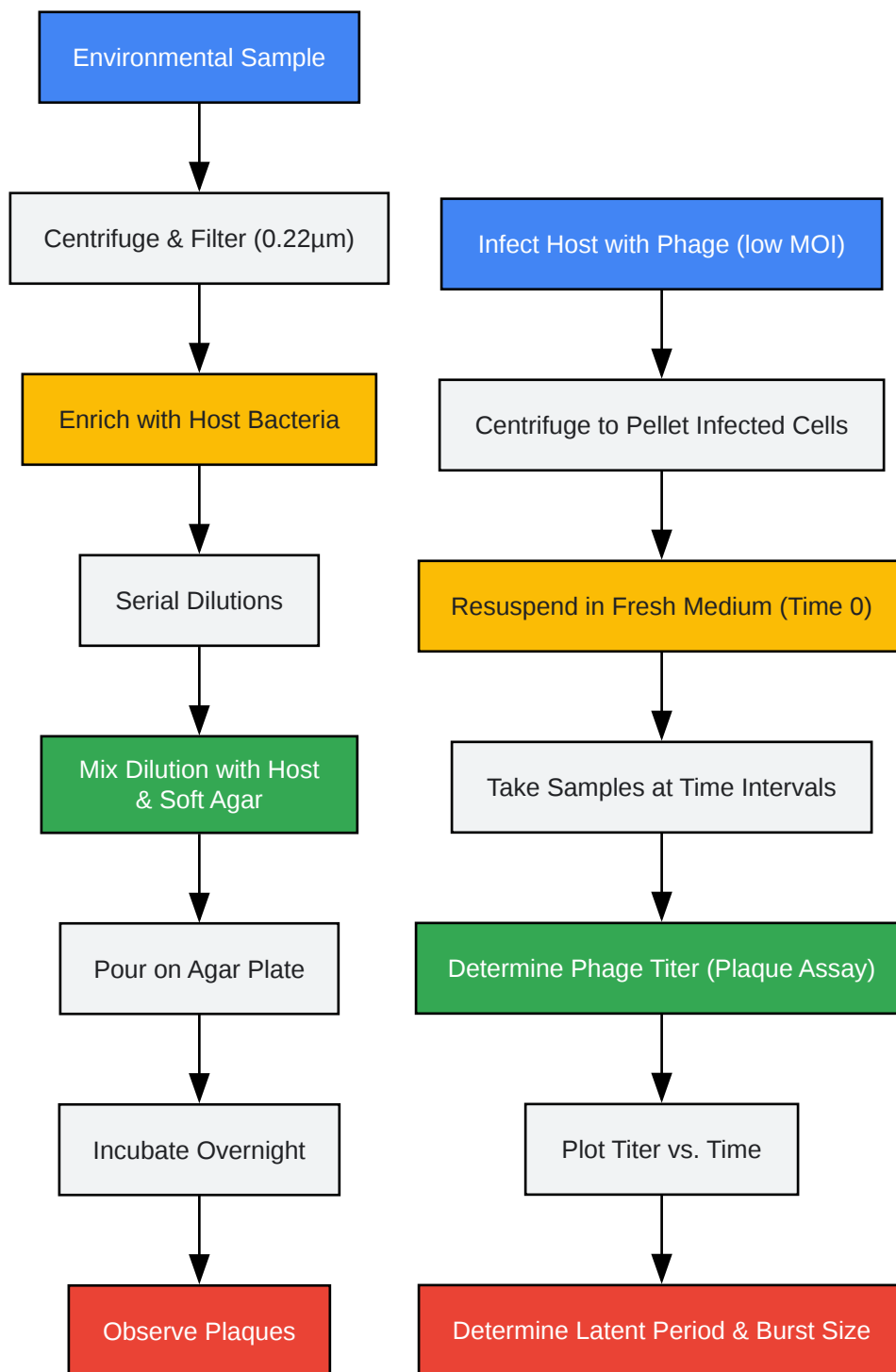
Materials:

- Environmental water sample (e.g., aquaculture water)
- Host bacterial culture (*Vibrio alginolyticus*)
- Luria-Bertani (LB) broth and agar
- Soft agar (LB with lower agar concentration, e.g., 0.7%)
- Sterile centrifuge tubes, petri dishes, and pipettes
- 0.22 µm syringe filters

Procedure:

- **Sample Preparation:** Centrifuge the water sample to pellet debris. Filter the supernatant through a 0.22 µm filter to remove bacteria.
- **Enrichment:** Add the filtered supernatant to a flask containing LB broth and a log-phase culture of *V. alginolyticus*. Incubate overnight to allow for phage amplification.
- **Plaque Assay:** a. Prepare serial dilutions of the enriched culture. b. Mix a small volume of each dilution with a log-phase culture of *V. alginolyticus*. c. Add this mixture to molten soft agar and pour it over a pre-poured LB agar plate. d. Incubate the plates overnight.
- **Plaque Purification:** Pick a single, well-isolated plaque with a sterile pipette tip and transfer it to a tube of LB broth containing *V. alginolyticus*. Repeat the plaque assay to ensure a pure

phage stock.



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